[4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate is a complex organic compound with a molecular formula of C21H24N2O4 and a molecular weight of 368.42626 g/mol . This compound is characterized by its unique structure, which includes a methoxy group, a methylphenyl group, and an acetate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of [4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate involves several steps. The starting materials typically include 4-methoxy-3-methylphenyl butanoic acid and phenylhydrazine. The reaction conditions often involve the use of a dehydrating agent such as thionyl chloride to form the acyl chloride intermediate, which then reacts with phenylhydrazine to form the carbohydrazide. The final step involves the acetylation of the phenyl group using acetic anhydride .
Chemical Reactions Analysis
[4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
[4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of [4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial effects .
Comparison with Similar Compounds
[4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate can be compared with similar compounds such as:
Methyl 4-methoxyphenylacetate: This compound has a similar methoxyphenyl group but lacks the carbohydrazonoyl and acetate groups.
4-(4-Methoxy-phenyl)-morpholine: This compound contains a methoxyphenyl group and a morpholine ring, differing significantly in structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C21H24N2O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[4-[(E)-[4-(4-methoxy-3-methylphenyl)butanoylhydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C21H24N2O4/c1-15-13-17(9-12-20(15)26-3)5-4-6-21(25)23-22-14-18-7-10-19(11-8-18)27-16(2)24/h7-14H,4-6H2,1-3H3,(H,23,25)/b22-14+ |
InChI Key |
JWLSYXFFOIKBHX-HYARGMPZSA-N |
SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C)OC |
Isomeric SMILES |
CC1=C(C=CC(=C1)CCCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.